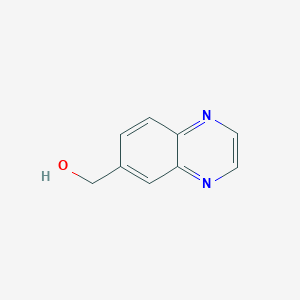

Quinoxalin-6-ylmethanol

Übersicht

Beschreibung

Quinoxalin-6-ylmethanol is a compound with a molecular weight of 160.18 . Its IUPAC name is 6-quinoxalinylmethanol . The molecule contains 20 atoms, including 8 Hydrogen atoms, 9 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom .

Synthesis Analysis

Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . Various sustainable protocols for the construction of C–C, C–N, C–P, C–S, and C–O bonds via the C–H functionalization of quinoxalin-2 (1 H )-ones were developed .Molecular Structure Analysis

Quinoxalin-6-ylmethanol contains a total of 21 bonds, including 13 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 hydroxyl group, and 1 primary alcohol .Chemical Reactions Analysis

The general mechanism of action of aminoglycosides is inhibition of protein synthesis by promotion of mistranslation and elimination of proofreading . A variety of electroanalytical tools can be utilized to investigate these redox-active intermediates: from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy .Physical And Chemical Properties Analysis

Quinoxalin-6-ylmethanol has a molecular weight of 160.18 . It contains 20 atoms, including 8 Hydrogen atoms, 9 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom . It also contains a total of 21 bonds, including 13 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 hydroxyl group, and 1 primary alcohol .Wissenschaftliche Forschungsanwendungen

Quinoxalines in Medicinal Chemistry

Quinoxalines, including Quinoxalin-6-ylmethanol, are significant in medicinal chemistry due to their diverse pharmacological effects. They are known for antifungal, antibacterial, antiviral, and antimicrobial properties. Quinoxaline derivatives are crucial in drugs for treating cancer, AIDS, and other infectious diseases. The focus on synthesizing these compounds with green chemistry and cost-effective methods highlights their importance in current and future medicinal applications (Khatoon & Abdulmalek, 2021).

Quinoxalines in DNA Research

6H-Indolo[2,3-b]quinoxaline, a derivative of Quinoxalin-6-ylmethanol, has been studied for its potential as a heteroaromatic intercalator in DNA research. This compound stabilizes DNA duplexes and has shown sensitivity in mismatch studies, indicating its potential use in genetic research and applications (Wamberg et al., 2006).

Neuroprotection and Neuropharmacology

Quinoxaline derivatives like NBQX are potent inhibitors of certain glutamate receptors, showing neuroprotective properties against global ischemia. Their selective action on specific receptors makes them significant in neuropharmacology and potential treatments for neurological disorders (Sheardown et al., 1990).

Anticancer Potential

Quinoxalinyl-hydrazones, such as PJOV56, show promising anticancer activity. PJOV56 induces autophagy and apoptosis in colorectal cancer cells, highlighting the potential of quinoxaline derivatives in cancer treatment (Maranhão et al., 2019).

Corrosion Inhibition

Quinoxaline-based propanones have been studied as corrosion inhibitors for mild steel in acidic environments. Their ability to form protective films on metal surfaces demonstrates their potential industrial application in corrosion control (Olasunkanmi & Ebenso, 2019).

Agricultural Applications

Quinoxaline derivatives exhibit herbicidal, fungicidal, and insecticidal activities, indicating their potential as pesticides. Some derivatives, like 2-(6-methoxy-2-oxo-3-phenylquinoxalin-1(2H)-yl)acetonitrile, have shown broad-spectrum activity against plant pathogens, contributing to agricultural pest control (Liu et al., 2020).

Antiviral Research

Studies on compounds like 6-(2-morpholin-4-yl-ethyl)-6H-indolo[2,3-b]quinoxaline have shown their potential in antiviral research. Their ability to influence pro-inflammatory biomarkers and innate antiviral resistance highlights their significance in developing new antiviral therapies (Antonovych et al., 2015).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

quinoxalin-6-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-6-7-1-2-8-9(5-7)11-4-3-10-8/h1-5,12H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNAADFVYDHLFHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30423667 | |

| Record name | quinoxalin-6-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30423667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinoxalin-6-ylmethanol | |

CAS RN |

488834-75-9 | |

| Record name | quinoxalin-6-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30423667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

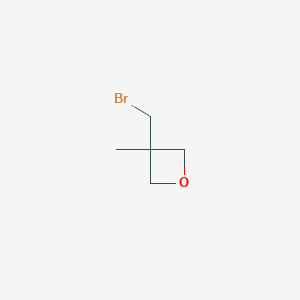

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B152768.png)

![5,8-Dihydro-6H-pyrano[3,4-b]pyridine](/img/structure/B152771.png)

![Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate](/img/structure/B152783.png)